Potassium 2-amino-5-nitrobenzoate
Description
General Context of Nitro- and Aminobenzoate Derivatives in Advanced Organic and Inorganic Chemistry
Nitro- and aminobenzoate derivatives are classes of organic compounds that serve as fundamental building blocks and functional molecules in numerous areas of chemistry. The versatility of these compounds stems from the distinct electronic properties conferred by the nitro (-NO2) and amino (-NH2) functional groups attached to a benzoic acid framework.
The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. mdpi.com This property is harnessed in organic synthesis to construct complex molecular architectures. mdpi.com Nitro-containing compounds are also pivotal as intermediates in the synthesis of dyes, and their derivatives are explored for their chromogenic and fluorogenic properties. nih.govmdpi.com The nitro group itself can be transformed into a variety of other functional groups, further expanding its synthetic utility. mdpi.com
Conversely, the amino group is an electron-donating group that can act as a hydrogen bond donor and a nucleophile. Amines are considered derivatives of ammonia (B1221849) and are crucial in a vast range of chemical reactions. youtube.com Aminobenzoic acids, for instance, have been employed in biochemical studies to probe the catalytic centers of ribosomes, providing insights into the mechanisms of amide bond formation. acs.org In coordination chemistry, the amino group, along with the carboxylate function, can act as a ligand, binding to metal centers to form stable complexes with potential applications in catalysis and materials science.
Significance of the Potassium Salt in Fundamental Chemical Research Paradigms
The focus on Potassium 2-amino-5-nitrobenzoate, as opposed to its parent acid, is significant for several practical and fundamental reasons in chemical research. The potassium salt form generally confers greater solubility in water compared to the free acid. chem960.com This enhanced solubility is a critical advantage for applications requiring aqueous reaction media or for solution-based analytical studies.
From a structural standpoint, the deprotonation of the carboxylic acid to form the carboxylate anion introduces a key coordination site. In the solid state, the parent 2-amino-5-nitrobenzoic acid forms intricate networks stabilized by intermolecular hydrogen bonds, creating specific structural motifs. nih.govresearchgate.net In the potassium salt, the K+ ion can participate in ionic interactions and coordinate with the carboxylate oxygen atoms, as well as potentially the nitro and amino groups, leading to unique crystal packing arrangements and the formation of coordination polymers. The study of these structures is fundamental to crystal engineering and the design of new materials with specific topologies and properties.
Overview of Established Research Trajectories and Emerging Opportunities for 2-amino-5-nitrobenzoate Systems
The 2-amino-5-nitrobenzoate scaffold has several established roles in chemical synthesis. Its parent acid, 2-amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid), is utilized in peptide synthesis and serves as a precursor in the production of azo and indigo (B80030) dyes. nih.govsigmaaldrich.com The functional groups present are largely inert under conditions for azo coupling, making it a reliable building block. nih.gov The related isomer, 5-amino-2-nitrobenzoic acid, has found use in preparing polymer-bound diazonium salts and as an insulin (B600854) receptor tyrosine kinase activator. chemicalbook.comsigmaaldrich.com
Emerging opportunities for this compound lie predominantly in the field of coordination chemistry and materials science. The molecule's combination of a carboxylate group, an amino group, and a nitro group makes it an excellent candidate for a multifunctional ligand. These different functional groups offer multiple potential binding sites for metal ions, paving the way for the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. Such materials are of high interest for applications in gas storage, separation, and catalysis. Furthermore, its structural similarity to compounds used in the study of polymorphism suggests that the 2-amino-5-nitrobenzoate core could be a valuable system for investigating crystal packing and solid-state transformations. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 209664-72-2 |
| Molecular Formula | C7H5KN2O4 |
| Molecular Weight | 220.22 g/mol |
| Appearance | Orange powder |
| Melting Point | >300°C |
| Solubility | Soluble in water |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from references chem960.comscbt.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-amino-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4.K/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPWTVKTDYMCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Mechanistic Organic Transformations of 2 Amino 5 Nitrobenzoate Scaffolds
Strategic Synthesis of the 2-amino-5-nitrobenzoic Acid Moiety
The construction of the 2-amino-5-nitrobenzoic acid scaffold is a key step, often followed by derivatization to its potassium salt for various applications.
Several synthetic routes have been developed for the preparation of 2-amino-5-nitrobenzoic acid. One common method involves the nitration of an appropriate precursor followed by subsequent chemical modifications. For instance, 2-benzoxazolone can be nitrated using a mixture of nitric acid and sulfuric acid. chemicalbook.com The resulting nitro derivative is then subjected to hydrolysis to yield a mixture of 2-amino-5-nitrophenol (B90527) and 2-amino-4-nitrophenol, which can be separated. chemicalbook.com
Another approach starts with the nitration of isatoic anhydride, followed by reaction with ammonia (B1221849) to form 5-nitroanthranilic acid amide. google.com This amide can then be dehydrated using reagents like phosphorus pentoxide, phosphorus pentachloride, or phosphorus oxychloride to produce 2-amino-5-nitrobenzonitrile. google.com Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid.
A different strategy involves the oxidation of 5-nitroisatin (B147319). chemicalbook.com Treatment of 5-nitroisatin with hydrogen peroxide in a basic solution, such as sodium hydroxide (B78521), at a controlled temperature leads to the formation of 2-amino-5-nitrobenzoic acid. chemicalbook.com This method offers a direct conversion to the target molecule. A reported procedure using this method with a 3% hydrogen peroxide solution at 10°C for 3 hours, followed by acidification, resulted in a 76.7% yield of the product. chemicalbook.com
The synthesis can also be achieved through the reduction of a dinitro compound. For example, 2,5-dinitrobenzoic acid can be selectively reduced to afford 2-amino-5-nitrobenzoic acid. The choice of reducing agent and reaction conditions is critical to achieve selective reduction of one nitro group over the other.
A summary of a synthetic method for 2-amino-5-nitrobenzoic acid is presented below:
| Starting Material | Reagents | Conditions | Product | Yield |
| 5-Nitroisatin | 1. Sodium hydroxide 2. Hydrogen peroxide 3. Hydrochloric acid | 1. Dissolving in NaOH solution 2. Addition of H2O2 at ~10°C, stir for 2 hours 3. Neutralization with HCl to pH 3-4 | 2-amino-5-nitrobenzoic acid | 74.8% |
Table 1: Synthesis of 2-amino-5-nitrobenzoic acid from 5-Nitroisatin. guidechem.com
The conversion of 2-amino-5-nitrobenzoic acid to its potassium salt, potassium 2-amino-5-nitrobenzoate, is typically a straightforward acid-base reaction. This is achieved by treating the carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent. The reaction involves the deprotonation of the carboxylic acid group by the base to form the potassium carboxylate salt and water. The resulting salt can then be isolated by crystallization or by evaporation of the solvent. The formation of the potassium salt can be advantageous for certain applications, potentially improving solubility or stability.
Elucidation of Reaction Mechanisms in Chemical Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes.
The reduction of aromatic nitro compounds is a complex process that can proceed through various intermediates. orientjchem.org The widely accepted Haber-Lukashevich mechanism proposes two main pathways: a direct hydrogenation route and a condensation route. rsc.org
In the direct pathway, the nitro group is successively reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). orientjchem.orgrsc.org This process involves the sequential addition of hydrogen. orientjchem.org
The condensation pathway involves the reaction of intermediates. For example, a nitrosobenzene (B162901) intermediate can react with a phenylhydroxylamine intermediate to form an azoxybenzene, which is then further reduced to azobenzene (B91143) and finally to aniline (B41778). rsc.org
The specific mechanism and the predominant pathway can be influenced by several factors, including the catalyst used (e.g., Pd/Al2O3, Au/TiO2, Pt/SiO2-AlPO4), the solvent, and the presence of other functional groups on the aromatic ring. orientjchem.orgrsc.org For instance, studies on Au/TiO2 catalysts suggest a pathway where the nitroaromatic is reduced to a nitroso compound, then to a phenylhydroxylamine, and finally to an aniline. rsc.org Some researchers have also proposed that the conversion to aniline can occur through the disproportionation of the corresponding hydroxylamine (B1172632) intermediate. rsc.org
The photocatalytic reduction of nitroaromatic compounds has also been investigated as a method to control the formation of specific products under mild conditions. eurekaselect.com
The derivatization of carboxylic acids, such as 2-amino-5-nitrobenzoic acid, into esters, amides, or acid halides follows well-established mechanistic pathways. These transformations typically proceed via nucleophilic acyl substitution. youtube.comyoutube.com
To form an ester, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl2). youtube.com The resulting acid chloride is then highly susceptible to nucleophilic attack by an alcohol to form the ester. youtube.com
Alternatively, Fischer esterification can be employed, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
The formation of amides from carboxylic acids can also proceed through the initial formation of an acid chloride, followed by reaction with an amine. youtube.com Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures.
The position of the amino group relative to the carboxylic acid can influence reactivity. In aminobenzoic acids, the relative basicity of the amino and carboxylic acid groups is dependent on their positions on the aromatic ring, which can affect protonation and subsequent reactions. nih.gov
Organic Transformations Involving the Aminonitrobenzoate Framework
The 2-amino-5-nitrobenzoate framework, with its amino, nitro, and carboxylate groups, can undergo a variety of organic transformations. The amino group can be acylated, alkylated, or participate in the formation of heterocyclic rings. The nitro group can be reduced to an amino group, which opens up further synthetic possibilities, such as diazotization and subsequent coupling reactions to form azo dyes. nih.gov
The carboxylic acid group can be converted into a wide range of derivatives, including esters, amides, and acid halides, as previously discussed. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecules.
Furthermore, the aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of any new incoming groups. The electron-withdrawing nitro group and carboxylic acid group will deactivate the ring towards electrophilic substitution, while the electron-donating amino group will activate it.
Functional Group Interconversions and Their Synthetic Utility
The synthetic utility of the 2-amino-5-nitrobenzoate framework is largely derived from the selective chemical manipulation of its amino, nitro, and carboxylate functionalities. These transformations enable its use as a precursor in the synthesis of diverse and complex chemical entities.
The primary amino group is a key site for derivatization. It can undergo diazotization when treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. uni-saarland.de These diazonium salts are highly valuable synthetic intermediates, serving as precursors for various functional groups through Sandmeyer-type reactions. uni-saarland.denih.gov The amino group is also fundamental in the synthesis of azo and indigo (B80030) dyes, where it acts as an auxochrome, a group that modifies the color of a chromophore. fluorochem.co.ukraijmr.com Furthermore, the amino group can be alkylated to produce N-substituted derivatives, such as the photoaffinity label 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, designed as a probe for chloride channels. wisc.edu
The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amino group, yielding a 2,5-diaminobenzoic acid derivative. This transformation is commonly achieved using reducing agents such as iron powder in acidic media or sodium sulfide. researchgate.netmdpi.com The resulting diamine is a valuable building block for the synthesis of various heterocyclic structures.
The carboxylic acid group can also be converted into other functionalities. For instance, it can be transformed into an amide, such as 5-nitroanthranilic acid amide. This amide can subsequently undergo dehydration to yield 2-amino-5-nitrobenzonitrile, a useful intermediate for other synthetic applications. core.ac.uk
Collectively, these functional group interconversions make 2-amino-5-nitrobenzoic acid a crucial starting material for synthesizing fused heterocyclic systems like quinazolines and their derivatives. mdpi.comscielo.org.mx For example, 2-amino-5-nitrobenzoic acid can be reacted with butyryl chloride to form 2-(butyramido)-5-nitrobenzoic acid, which is a key step in the synthesis of novel quinazolinone-based chemosensors. scielo.org.mx In another instance, it is used in the preparation of tetrahydroquino[7,8-b] researchgate.netmdpi.combenzodiazepine derivatives through a condensation reaction. farmaciajournal.com
Table 1: Selected Functional Group Interconversions of the 2-amino-5-nitrobenzoate Scaffold
| Starting Functional Group | Reagent(s) | Product Functional Group | Synthetic Application | Reference(s) |
|---|---|---|---|---|
| Amino (-NH₂) | NaNO₂ / H⁺ | Diazonium (-N₂⁺) | Intermediate for Sandmeyer reactions, dye synthesis | nih.gov, uni-saarland.de, |
| Nitro (-NO₂) | Fe / H⁺ or Na₂S | Amino (-NH₂) | Synthesis of diamino derivatives for heterocycles | researchgate.net, mdpi.com |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. NH₃ | Amide (-CONH₂) | Precursor to nitriles | core.ac.uk |
| Amide (-CONH₂) | P(OPh)₃ / Pyridine | Nitrile (-CN) | Intermediate for further transformations | core.ac.uk |
| Amino (-NH₂) | Butyryl chloride | Amide (-NHCOR) | Synthesis of quinazolinone derivatives | scielo.org.mx |
| Amino (-NH₂) / Carboxylic Acid (-COOH) | Formamidine acetate | Quinazolinone ring | Heterocycle synthesis | mdpi.com |
Participation in Multi-Component Reactions and Complex Formation
While the 2-amino-5-nitrobenzoate scaffold is a valuable precursor in two-component reactions for building heterocyclic systems, its participation in multi-component reactions (MCRs) is not extensively documented in the available literature. MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials, offering advantages in terms of atom economy and procedural simplicity. nih.govtaylorfrancis.com
In contrast, the role of 2-amino-5-nitrobenzoate (anbz) as a ligand in coordination chemistry is well-established. Its multifunctional nature, possessing hard (carboxylate oxygens) and soft (amino nitrogen, nitro oxygens) donor sites, allows it to form a variety of structurally diverse complexes with different metal ions. core.ac.ukresearchgate.net
The carboxylate group is the primary site for coordination, typically binding to metal centers in a monodentate, bidentate chelating, or bridging fashion. For example, it forms a one-dimensional coordination polymer with triphenyltin(IV), with the formula [Sn(C₆H₅)₃(C₇H₅N₂O₄)]n, where the tin atom is five-coordinated. researchgate.net With dibutyltin(IV), it acts as a chelating ligand, forming a discrete six-coordinate complex, [Sn(C₄H₉)₂(C₇H₅N₂O₄)₂]. researchgate.net
A particularly interesting complex is formed with silver(I), resulting in the compound [Ag(NH₃)₂][Ag(C₇H₅N₂O₄)₂]. core.ac.ukresearchgate.net In this structure, the 2-amino-5-nitrobenzoate ligand chelates to one Ag(I) ion through its carboxylate oxygens, creating a rare four-coordinate planar geometry around the metal center. core.ac.ukresearchgate.net The entire assembly is linked by extensive hydrogen bonding involving the amino and nitro groups, forming a two-dimensional supramolecular sheet. researchgate.net
In some cases, the 2-amino-5-nitrobenzoate molecule participates in complex formation without directly coordinating to the metal ion. In the complex [(Mg(H₂O)₆)(anbz)₂·(bipy)₂·H₂O], the magnesium ion is coordinated exclusively by water molecules, while the 2-amino-5-nitrobenzoate anions act as counter-ions, stabilizing the crystal lattice through a network of hydrogen bonds. researchgate.net
Table 2: Examples of Metal Complexes with 2-amino-5-nitrobenzoate (anbz)
| Metal Ion | Complex Formula | Coordination Details | Structural Features | Reference(s) |
|---|---|---|---|---|
| Tin(IV) | [Sn(C₆H₅)₃(anbz)]n | Five-coordinate Sn(IV) | One-dimensional coordination polymer | researchgate.net |
| Tin(IV) | [Sn(C₄H₉)₂(anbz)₂] | Six-coordinate Sn(IV) | Discrete monomeric complex, bidentate chelation | researchgate.net |
| Silver(I) | [Ag(NH₃)₂][Ag(anbz)₂] | Four-coordinate Ag(I) | Rare square planar geometry for Ag(I) in the anion; forms a 2D supramolecular sheet | researchgate.net, core.ac.uk, |
| Magnesium(II) | [(Mg(H₂O)₆)(anbz)₂·(bipy)₂·H₂O] | anbz is a counter-ion | H-bonded monomeric complex; no direct coordination to Mg(II) | researchgate.net |
Advanced Spectroscopic and Crystallographic Investigations of 2 Amino 5 Nitrobenzoate Systems
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of Potassium 2-amino-5-nitrobenzoate. These methods are instrumental in identifying characteristic functional groups and understanding the intramolecular and intermolecular interactions.
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The deprotonation of the carboxylic acid group to form the carboxylate salt leads to noticeable shifts in the vibrational frequencies compared to its parent acid, 2-amino-5-nitrobenzoic acid.
The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are prominent, typically appearing in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The amino group (NH₂) exhibits symmetric and asymmetric stretching vibrations in the 3400-3200 cm⁻¹ range. The formation of the potassium salt significantly alters the carbonyl (C=O) stretching vibration of the carboxylic acid, which is typically observed around 1700 cm⁻¹ in the acid form. In the potassium salt, this is replaced by strong asymmetric and weaker symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.
Interactive Data Table: Characteristic FTIR Vibrational Frequencies for this compound (Expected Ranges)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | 3400 - 3300 | Amino (NH₂) |
| Symmetric N-H Stretch | 3300 - 3200 | Amino (NH₂) |
| Asymmetric COO⁻ Stretch | 1610 - 1550 | Carboxylate (COO⁻) |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Nitro (NO₂) |
| N-H Bending | 1650 - 1580 | Amino (NH₂) |
| Symmetric COO⁻ Stretch | 1420 - 1380 | Carboxylate (COO⁻) |
| Symmetric NO₂ Stretch | 1350 - 1300 | Nitro (NO₂) |
| C-N Stretch | 1300 - 1250 | Amino (NH₂) |
Note: The exact peak positions can vary based on the sample preparation and intermolecular interactions.
Complementing FTIR, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. While polar groups like the carboxylate are strong absorbers in the IR, non-polar and symmetric vibrations are often more intense in the Raman spectrum.
The symmetric stretching of the nitro group is typically a strong band in the FT-Raman spectrum. Aromatic ring vibrations are also prominent. The FT-Raman spectra of related nitrobenzoic acid compounds have been studied, and these studies aid in the assignment of the vibrational modes for the potassium salt. nih.gov For instance, in 5-amino-2-nitrobenzoic acid, the FT-Raman spectrum has been recorded and analyzed, providing a basis for understanding the vibrational characteristics of the 2-amino-5-nitrobenzoate anion. nih.gov
Interactive Data Table: Key FT-Raman Bands for 2-amino-5-nitrobenzoate Anion (Based on related compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Asymmetric NO₂ Stretch | 1540 - 1510 | Nitro (NO₂) |
| Aromatic C=C Stretch | 1600 - 1570 | Aromatic Ring |
| Symmetric NO₂ Stretch | 1350 - 1330 | Nitro (NO₂) |
| Ring Breathing Mode | 850 - 800 | Aromatic Ring |
Note: Data is inferred from studies on structurally similar molecules due to the limited availability of direct experimental data for this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within the molecule, which are influenced by the chromophoric groups present.
The UV-Vis-NIR spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring. The presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to significant charge transfer character in the electronic transitions.
Typically, substituted nitroanilines exhibit strong absorption bands in the UV and visible regions. The spectrum of the 2-amino-5-nitrobenzoate anion is expected to show a high-energy π-π* transition and a lower-energy intramolecular charge transfer (ICT) band. The position of the ICT band is sensitive to the solvent polarity. In related compounds, such as substituted 2-amino-5-nitrobenzoic acid derivatives, the chromophore's attachment has been studied using difference ultraviolet spectroscopy. nih.gov
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
| π → π* | ~250 - 290 | Benzene Ring |
| Intramolecular Charge Transfer (ICT) | ~350 - 450 | O₂N-Ar-NH₂ |
Note: The exact absorption maxima are dependent on the solvent and concentration.
Photoluminescence spectroscopy can reveal information about the excited state properties of this compound. While many nitroaromatic compounds are known to have low or no fluorescence due to efficient intersystem crossing to the triplet state, the presence of the amino group can sometimes lead to observable emission.
The photoluminescence properties would be highly dependent on the efficiency of the intramolecular charge transfer state to de-excite radiatively versus non-radiatively. The emission, if present, would likely be significantly red-shifted from the absorption (a large Stokes shift) and would be sensitive to the molecular environment, including solvent polarity and the presence of the potassium counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic protons will appear as distinct signals, with their chemical shifts influenced by the electronic effects of the amino and nitro substituents. The protons of the amino group may appear as a broad singlet. Due to the deprotonation of the carboxylic acid, there will be no signal for the acidic proton.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carboxylate carbon will have a characteristic chemical shift, and the aromatic carbons will be spread over a range depending on their proximity to the electron-donating and electron-withdrawing groups. Data for the parent 2-amino-5-nitrobenzoic acid is available and can be used to predict the approximate chemical shifts for the potassium salt, with some expected upfield or downfield shifts due to the change in the carboxyl group. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-5-nitrobenzoate Anion (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | 7.8 - 8.2 | Aromatic H ortho to NO₂ |
| ¹H | 7.0 - 7.4 | Aromatic H ortho to NH₂ |
| ¹H | 6.8 - 7.2 | Aromatic H meta to both |
| ¹H | 5.0 - 6.0 (broad) | NH₂ |
| ¹³C | ~170 | Carboxylate (COO⁻) |
| ¹³C | ~150 | C-NH₂ |
| ¹³C | ~140 | C-NO₂ |
| ¹³C | 120 - 135 | Aromatic CH |
| ¹³C | ~110 | C-COO⁻ |
Note: Predicted values are based on data for 2-amino-5-nitrobenzoic acid and are subject to solvent effects and the influence of the potassium counter-ion.
X-ray Diffraction Studies for Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD)
While no SCXRD data exists for this compound, a study on the parent acid, 2-amino-5-nitrobenzoic acid, reveals significant structural details. nih.govresearchgate.net The analysis of 2-amino-5-nitrobenzoic acid showed that the molecule is nearly planar. nih.govresearchgate.net In the crystal, molecules form inversion dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.govresearchgate.net Furthermore, an intramolecular N-H···O hydrogen bond is present, forming an S(6) ring. nih.govresearchgate.net These dimers are then connected by intermolecular N-H···O and C-H···O hydrogen bonds, resulting in more complex R33(16) and R21(6) motifs. nih.govresearchgate.net
For the potassium salt, it is anticipated that the potassium ions would disrupt the dimeric structure of the free acid. Instead, the potassium ions would likely be coordinated by the oxygen atoms of the carboxylate and nitro groups, as well as potentially the amino group, leading to a different, likely more complex, three-dimensional coordination polymer. The specific coordination geometry around the potassium ion and the resulting crystal packing can only be definitively determined through experimental SCXRD analysis.
Table 1: Hypothetical Crystallographic Data for this compound (Based on Related Structures)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Likely to be centrosymmetric, but dependent on the coordination of the potassium ion. |
| Unit Cell Dimensions | Expected to differ significantly from the parent acid due to the incorporation of the potassium ion and the absence of the acid dimer. |
| Key Intermolecular Forces | In the potassium salt, strong ion-dipole interactions between the potassium cation and the oxygen atoms of the carboxylate and nitro groups would be the dominant intermolecular forces, alongside hydrogen bonding involving the amino group. This is in contrast to the hydrogen-bond-dominated packing of the free acid. |
This table is speculative and intended to highlight the expected differences from the parent acid.
Powder X-ray Diffraction (PXRD) for Phase Confirmation
Powder X-ray diffraction is a rapid and powerful technique used to confirm the phase purity of a crystalline sample and to identify different crystalline forms (polymorphs). Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
In the absence of an experimental PXRD pattern for this compound, it is impossible to provide a definitive pattern for phase confirmation. A simulated PXRD pattern could be generated if the single-crystal structure were known. For quality control in a synthetic laboratory, an experimentally obtained PXRD pattern of a new batch of this compound would be compared to a reference pattern from a well-characterized, pure sample to ensure phase identity and purity.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Other Crystallographic Tools
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment, allowing for a detailed understanding of the forces that hold the crystal together.
For the 2-amino-5-nitrobenzoate anion, a Hirshfeld surface analysis would be expected to highlight the importance of several types of intermolecular contacts. Based on analyses of similar structures, the key interactions would likely be:
O···H Contacts: These would be the most significant interactions, representing the strong ionic interactions between the negatively charged oxygen atoms of the carboxylate and nitro groups and surrounding atoms, as well as hydrogen bonds.
H···H Contacts: These are generally abundant on the Hirshfeld surface and represent van der Waals forces.
N···H/H···N Contacts: These would arise from hydrogen bonds involving the amino group.
C···C Contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For the 2-amino-5-nitrobenzoate system, the plot would be expected to show prominent spikes corresponding to the O···H interactions, reflecting their prevalence and importance in the crystal packing.
Computational Chemistry and Quantum Mechanical Perspectives on Potassium 2 Amino 5 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov Calculations, typically employing hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate the fundamental electronic properties of Potassium 2-amino-5-nitrobenzoate. nih.govchemicalbook.com
Molecular Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process computationally finds the minimum energy conformation of the molecule. For the 2-amino-5-nitrobenzoate anion, the geometry is expected to be largely planar due to the sp2 hybridization of the benzene (B151609) ring carbons. The amino and nitro groups, being conjugated with the ring, will also lie in or close to this plane. The potassium ion (K⁺) would be positioned near the negatively charged carboxylate group (COO⁻) due to strong electrostatic attraction.
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Not only does this confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), but it also allows for the assignment of specific vibrational modes to the functional groups. These theoretical spectra can be compared with experimental data for validation. chemicalbook.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups This table presents expected frequency ranges for the vibrational modes of the 2-amino-5-nitrobenzoate anion based on DFT calculations of similar molecules. Actual values for the potassium salt may vary slightly.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300-3500 chemicalbook.com |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretching | 1335-1385 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1550-1610 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1400-1440 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the benzene ring. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. The energy of these orbitals and their gap can be precisely calculated using DFT. nih.gov
Table 2: Theoretical FMO Properties Calculated using the B3LYP/6-311G(d,p) level of theory, these values are representative for a system with donor/acceptor groups like those in 2-amino-5-nitrobenzoate.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Energy Gap (ΔE) | 3.75 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would reveal distinct regions:
Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative regions are expected around the oxygen atoms of the carboxylate (COO⁻) and nitro (NO₂) groups, due to their high electronegativity and lone pairs of electrons.
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be concentrated around the potassium ion (K⁺), with other positive regions located near the hydrogen atoms of the amino group.
Neutral Potential (Green): This indicates regions of near-zero potential, typically found over the carbon atoms of the benzene ring.
The MEP map visually confirms the charge separation within the molecule, highlighting the sites most likely to engage in intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govchemicalbook.com The stabilization energy (E²) associated with these interactions quantifies their significance.
In this compound, key NBO interactions would include:
Intramolecular Charge Transfer: A significant delocalization of electron density is expected from the lone pair of the amino nitrogen atom (donor) to the antibonding π* orbitals of the benzene ring and the nitro group (acceptors). This donor-acceptor interaction is characteristic of "push-pull" systems and is crucial for the molecule's electronic properties.
Ionic Character: The analysis would quantify the charge on each atom, confirming the highly ionic nature of the bond between the potassium cation (K⁺) and the carboxylate anion (COO⁻).
Hyperconjugation: The stability of the molecule is enhanced by hyperconjugative interactions, such as those between the π orbitals of the ring and the σ* orbitals of adjacent bonds.
Table 3: Predicted NBO Second-Order Perturbation Energies (E²) This table shows hypothetical but representative stabilization energies for key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | Predicted E² (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C ring) | ~5-10 |
| π (C-C ring) | π* (N-O of NO₂) | ~15-25 |
| LP (O of COO⁻) | σ* (K⁺) | High (indicative of ionic interaction) |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules that exhibit a strong intramolecular charge transfer, like this compound with its amino (donor) and nitro (acceptor) groups, are excellent candidates for nonlinear optical (NLO) materials. nih.gov These materials have applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a strong NLO response. DFT calculations are a reliable tool for predicting these properties. nih.gov The significant charge separation in the molecule is expected to result in a large dipole moment and a substantial first-order hyperpolarizability.
Table 4: Predicted NLO Properties Representative theoretical values for related push-pull aromatic systems.
| Property | Description | Predicted Value |
|---|---|---|
| Dipole Moment (μ) | Measure of charge separation | > 10 Debye |
| Mean Polarizability (α) | Measure of molecular response to an electric field | ~20-30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | Measure of second-order NLO response | > 50 x 10⁻³⁰ esu |
Computational Modeling of Intermolecular Interactions
In the solid state, the properties of a material are governed not just by the individual molecules but by how they interact with each other. Computational models can be used to study the intermolecular forces that dictate the crystal packing. For this compound, the dominant intermolecular forces would be:
Ionic Bonding: The primary interaction is the strong electrostatic attraction between the potassium cations (K⁺) and the 2-amino-5-nitrobenzoate anions.
Hydrogen Bonding: The amino group (N-H) is a hydrogen bond donor. It can form strong intermolecular hydrogen bonds with the oxygen atoms of the nitro group or the carboxylate group of neighboring anions, creating a stable, extended network in the crystal lattice.
Techniques like Hirshfeld surface analysis can be computationally applied to visualize and quantify these intermolecular contacts, providing insight into the packing motifs and the relative importance of different types of interactions.
Coordination Chemistry and Supramolecular Organization of 2 Amino 5 Nitrobenzoate Ligands
Ligand Coordination Modes and Metal Complex Formation
The 2-amino-5-nitrobenzoate anion is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the amino group, the carboxylate group, and the nitro group. Its ability to coordinate with metal ions in various ways allows for the formation of a diverse range of metal-organic complexes with distinct structural and chemical properties.
| Coordination Mode | Donor Atoms | Resulting Structure |
| Bidentate Chelate | Amino (N), Carboxylate (O) | Forms a stable 5-membered ring with the metal ion. wikipedia.org |
| Bridging | Carboxylate (O, O') | Can link two metal centers, leading to polynuclear complexes or coordination polymers. |
| Monodentate | Carboxylate (O) | One oxygen from the carboxylate group binds to the metal center. |
Synthesis and Characterization of Metal-Organic Complexes
Metal-organic complexes incorporating the 2-amino-5-nitrobenzoate ligand are typically synthesized through self-assembly processes in solution. nih.gov A common method involves the reaction of a soluble metal salt (e.g., nitrate, acetate, or chloride) with the potassium salt or the acid form of 2-amino-5-nitrobenzoic acid in a suitable solvent or solvent mixture, often under solvothermal conditions. nih.gov The choice of metal ion is broad, with complexes being formed with transition metals like copper, zinc, cobalt, and nickel, as well as lanthanides. ekb.eg
The characterization of these resulting complexes is crucial for determining their structure and properties. Key techniques include:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation provide evidence of binding.
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net
Supramolecular Architectures Directed by 2-amino-5-nitrobenzoate
Beyond the primary coordination bonds to metal centers, the 2-amino-5-nitrobenzoate ligand directs the formation of extended, ordered structures through a variety of non-covalent interactions. These interactions are fundamental to the fields of crystal engineering and supramolecular chemistry. rsc.org
Hydrogen Bonding Networks in Crystalline Solids
Hydrogen bonds are a dominant force in dictating the crystal packing of 2-amino-5-nitrobenzoate salts and their metal complexes. The amino group acts as a hydrogen bond donor, while the carboxylate and nitro groups serve as effective acceptors. In the crystal structure of 2-amino-5-nitrobenzoic acid itself, molecules form inversion dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph-set motif. researchgate.net Furthermore, the amino group forms N-H···O hydrogen bonds with the nitro and carboxylate groups of adjacent molecules, linking these dimers into more complex networks. researchgate.netnih.gov These extensive hydrogen-bonding schemes are critical for the cohesion and stability of the crystalline lattice. nih.gov
Self-Assembly Processes and Crystal Engineering
Crystal engineering utilizes a deep understanding of intermolecular forces to design and synthesize crystalline solids with desired structures and properties. rsc.org The 2-amino-5-nitrobenzoate ligand is an excellent building block for this purpose due to its well-defined functional groups that reliably form predictable hydrogen bonds and π-π stacking interactions. rsc.orgacs.org By carefully selecting the metal center, counter-ions, and crystallization conditions, it is possible to guide the self-assembly process. nih.gov This control allows for the rational design of supramolecular architectures, ranging from simple dimers to complex 3D networks, such as metal-organic frameworks (MOFs). ekb.egacs.org The interplay between the coordination bonds, strong hydrogen bonds, and weaker π-π interactions ultimately determines the final topology and properties of the crystalline material. rsc.org
| Supramolecular Interaction | Participating Groups | Resulting Motif/Structure |
| Hydrogen Bonding | Carboxylic Acids (O-H···O) | Forms centrosymmetric R²₂(8) dimers. researchgate.net |
| Hydrogen Bonding | Amino (N-H) and Carboxylate/Nitro (O) | Links molecules and complexes into extended 1D chains, 2D sheets, or 3D networks. researchgate.netnih.gov |
| π-π Stacking | Benzene (B151609) Rings | Parallel or offset stacking that reinforces the 3D crystal structure. rsc.orgresearchgate.net |
Influence of Counter-Ions and Solvent Systems on Coordination and Supramolecular Structures
The selection of counter-ions and the solvent system used for crystallization are pivotal factors that dictate the coordination environment of the 2-amino-5-nitrobenzoate ligand and the subsequent assembly of these units into complex supramolecular architectures. While specific structural data for potassium 2-amino-5-nitrobenzoate is not extensively detailed in the literature, analysis of closely related alkali metal aminobenzoates provides significant insights into these influences.
A similar effect is observed in the amino-substituted nitrobenzoates. Detailed crystallographic studies of the rubidium and cesium salts of the isomeric 2-amino-4-nitrobenzoic acid, which are isostructural, offer a clear picture of how the counter-ion affects the coordination sphere. nih.goviucr.org In the rubidium complex, poly[bis(μ-2-amino-4-nitrobenzoato)di-μ-aqua-dirubidium], the asymmetric unit contains two distinct rubidium cations, both of which are seven-coordinate. nih.gov One Rb⁺ ion is coordinated to seven oxygen atoms from bridging water molecules, carboxylate groups, and nitro groups. The other Rb⁺ ion's coordination sphere is composed of six oxygen atoms and one nitrogen atom from the amino group. nih.gov
In the isostructural cesium analogue, the larger size of the Cs⁺ ion leads to an expansion of the coordination sphere for one of the cation sites. iucr.org While one cesium ion remains seven-coordinate (CsO₆N), the other becomes nine-coordinate (CsO₉), accommodating additional interactions with oxygen atoms from the ligands and water molecules. iucr.org This demonstrates that even with the same ligand and solvent, a change in the counter-ion can lead to significant variations in the primary coordination sphere.
The table below summarizes the key crystallographic and coordination data for the rubidium and cesium complexes of 2-amino-4-nitrobenzoate, illustrating the influence of the counter-ion.
| Feature | Poly[bis(μ-2-amino-4-nitrobenzoato)di-μ-aqua-dirubidium] | Poly[bis(μ-2-amino-4-nitrobenzoato)di-μ-aqua-dicesium] |
| Formula | [Rb₂(C₇H₅N₂O₄)₂(H₂O)₂] | [Cs₂(C₇H₅N₂O₄)₂(H₂O)₂] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Counter-Ion 1 Coordination | 7 (RbO₇) | 9 (CsO₉) |
| Counter-Ion 2 Coordination | 7 (RbO₆N) | 7 (CsO₆N) |
| Supramolecular Structure | 3D polymeric network | 3D polymeric network |
Furthermore, the polarity and hydrogen-bonding capabilities of the solvent can influence which functional groups of the 2-amino-5-nitrobenzoate ligand are involved in intermolecular interactions. In polar, protic solvents, there is a higher likelihood of forming solvated structures where the solvent molecules are integrated into the crystal lattice. In contrast, crystallization from non-polar, aprotic solvents might favor direct interactions between the aminonitrobenzoate ligands, potentially leading to different polymorphic forms or unsolvated structures. While specific studies on the solvent-dependent crystallization of this compound are scarce, the general principles of crystal engineering suggest that varying the solvent could lead to a diverse range of supramolecular architectures with potentially different physical and chemical properties.
Advanced Materials Applications Derived from 2 Amino 5 Nitrobenzoate Systems
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for technologies that involve modifying the frequency or phase of light. Organic materials, particularly those with donor-acceptor structures, have emerged as promising candidates for NLO applications. The 2-amino-5-nitrobenzoate system is a prime example, where the interaction between the amino (-NH₂) donor and the nitro (-NO₂) acceptor group, facilitated by the π-conjugated system of the aromatic ring, leads to significant NLO effects.
Second-Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). This process is essential for producing green and blue lasers from common infrared laser sources. A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. While many organic compounds with donor-acceptor groups are synthesized and studied for their SHG potential, the efficiency of the effect is highly dependent on how the molecules align in the crystal lattice. Research into compounds like Potassium 2-amino-5-nitrobenzoate involves growing single crystals and evaluating their structure and SHG efficiency, often in comparison to standard materials like Potassium Dihydrogen Phosphate (KDP).
Third-order nonlinear optical effects are critical for applications like optical switching, data storage, and optical limiting. These effects are characterized by parameters such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The Z-scan technique is a widely used experimental method to determine the sign and magnitude of these third-order nonlinearities.
Table 1: Illustrative Third-Order NLO Parameters for a Related Organic Crystal (2A3PMS) Note: The following data is for 2-amino-3-propanoic 4-methylbenzenesulfonate (B104242) (2A3PMS) and is presented for illustrative purposes to show typical values for related organic NLO materials.
| Parameter | Symbol | Value | Unit |
| Nonlinear Refractive Index | n₂ | 2.19 x 10⁻¹⁷ | cm² W⁻¹ |
| Nonlinear Absorption Coefficient | β | 4.25 x 10⁻¹² | cm W⁻¹ |
| Third-Order NLO Susceptibility | χ⁽³⁾ | - | esu |
| Data sourced from a study on 2A3PMS single crystals. researchgate.net |
The effectiveness of an NLO material is intrinsically linked to its molecular and crystal structure. In the 2-amino-5-nitrobenzoate anion, several key features contribute to its NLO properties:
Intramolecular Charge Transfer (ICT): The primary source of the NLO response is the efficient charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the delocalized π-electron system of the benzene (B151609) ring. This creates a large change in the molecule's dipole moment upon excitation by a light field.
Molecular Hyperpolarizability (β): The ICT mechanism results in a high first-order molecular hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order NLO effect. Quantum chemical calculations are often used to predict this value for new materials. researchgate.net
Crystal Packing: For a high macroscopic SHG efficiency, the individual molecular dipoles must be aligned in a non-centrosymmetric fashion within the crystal lattice. The presence of the potassium cation and potential for hydrogen bonding with the amino and carboxylate groups can influence this packing arrangement significantly. The planarity of the 2-amino-5-nitrobenzoic acid molecule is a favorable feature for effective crystal packing. researchgate.net
Potential in Optoelectronic and Photonic Devices
The promising NLO properties of materials based on the 2-amino-5-nitrobenzoate system translate into significant potential for various optoelectronic and photonic devices. mdpi.com These devices are at the core of modern technologies for communication, sensing, and information processing. mdpi.com
Materials exhibiting strong SHG are integral to the development of compact, solid-state laser systems that can produce different colors of light, which are used in everything from medical diagnostics to data storage and display technologies.
Materials with high third-order nonlinearities are candidates for:
Optical Limiting: Devices that protect sensitive optical sensors and human eyes from damage by high-intensity laser beams. These materials become opaque at high light intensities.
All-Optical Switching: The ability to control one light beam with another is the basis for future ultra-high-speed optical computing and telecommunications networks. The nonlinear refractive index (n₂) is the key parameter for this application.
Photonic Integrated Circuits: The development of high-quality NLO crystals enables the fabrication of components like modulators and frequency converters on a chip, paving the way for more complex and compact photonic systems. mdpi.com
The ongoing research into growing high-quality single crystals of compounds like this compound and characterizing their linear and nonlinear optical properties is a critical step toward realizing their potential in these next-generation technologies.
Analytical Methodologies for Purity and Quantitative Assessment of 2 Amino 5 Nitrobenzoate
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase HPLC (RP-HPLC) is a widely adopted and effective technique for the analysis of polar aromatic compounds like Potassium 2-amino-5-nitrobenzoate. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. For the analysis of aminonitrobenzoic acids and related compounds, a C18 column (octadecylsilane) is a common choice for the stationary phase. pom.go.idnih.gov
A typical HPLC method for a compound structurally related to this compound, such as 2-amino-5-nitrobenzonitrile, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.com The acidic component of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. For applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid or trifluoroacetic acid (TFA) is used instead of phosphoric acid. nih.govsielc.com
The mobile phase can be run in either an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation of the main compound from any impurities. Detection is typically carried out using a UV-Vis detector, as the nitro and amino groups on the benzene (B151609) ring act as chromophores, allowing for strong absorbance at specific wavelengths. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Related Aminonitro Aromatic Compounds
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
This table presents a generalized set of HPLC conditions based on methods for structurally similar compounds and may require optimization for this compound.
Validation Protocols for Analytical Techniques
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Validation of an HPLC method for this compound would involve assessing several key parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH).
For a related compound, 4-amino-3-nitrophenol, a validated HPLC method demonstrated the following key performance characteristics. pom.go.id
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of 4-amino-3-nitrophenol, a correlation coefficient (r²) of 1.0 was achieved, indicating excellent linearity. pom.go.id
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. For 4-amino-3-nitrophenol, recovery was found to be in the range of 99.06% to 101.05%. pom.go.id
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): Analysis of samples on the same day, by the same analyst, and with the same equipment.
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. For 4-amino-3-nitrophenol, precision was reported with CV values between 0.59% and 1.92%. pom.go.id
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For 4-amino-3-nitrophenol, the LOQ was determined to be 0.07%. pom.go.id
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Parameter | Acceptance Criterion | Example Finding for a Related Compound pom.go.id |
| Linearity (r²) | ≥ 0.999 | 1.0 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.06% - 101.05% |
| Precision (RSD/CV%) | ≤ 2% | 0.59% - 1.92% |
| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 1.5) | Method was selective in differentiating three isomers |
| LOQ | Sufficiently low for the intended application | 0.07% |
Application in Research-Scale Purity Determination
In a research setting, determining the purity of a newly synthesized batch of this compound is crucial before its use in further experiments. HPLC is a primary tool for this purpose. A small, accurately weighed sample of the compound would be dissolved in a suitable solvent and analyzed using the validated HPLC method. The resulting chromatogram would show a major peak corresponding to the this compound and potentially smaller peaks corresponding to impurities. The purity is often calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For a more comprehensive and orthogonal assessment of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed. Unlike HPLC, which relies on the chromophoric properties of a molecule, qNMR provides a direct measurement of the number of nuclei in a molecule.
In a typical ¹H qNMR experiment for purity assessment, a known mass of the this compound sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. By comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself. This makes qNMR a powerful tool in a research environment where certified reference materials may not be available.
The combination of HPLC for identifying and quantifying impurities and qNMR for determining absolute purity provides a robust and reliable characterization of a research-scale batch of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Potassium 2-amino-5-nitrobenzoate, and how can side reactions be minimized?
- Methodological Answer :
- Step 1 : Start with nitration of 2-aminobenzoic acid under controlled acidic conditions to introduce the nitro group at the 5-position. Monitor temperature (≤50°C) to avoid over-nitration.
- Step 2 : Neutralize the product with potassium hydroxide to form the potassium salt. Use stoichiometric calculations to ensure complete neutralization (pH ~7–8).
- Step 3 : Purify via recrystallization in ethanol-water mixtures to remove unreacted precursors. Characterization via FT-IR (confirm carboxylate peak at ~1600 cm⁻¹) and NMR (absence of aromatic proton splitting at the 5-position confirms nitro substitution) .
- Minimizing Side Reactions : Use inert atmospheres (N₂/Ar) during nitration to prevent oxidation of the amine group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carboxylate (C=O stretch ~1650 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and amine (N-H bend ~1600 cm⁻¹) groups.
- NMR : ¹H NMR in D₂O reveals aromatic protons (δ 7.5–8.5 ppm) and absence of acidic protons. ¹³C NMR confirms nitro (C-NO₂ ~145 ppm) and carboxylate (C=O ~170 ppm) carbons.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M⁻] at m/z 224.03 (C₇H₄KN₂O₄⁻) and fragmentation patterns for structural validation .
Q. How can computational tools aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s LUMO may guide reactivity in substitution reactions.
- Retrosynthesis Software : Tools like AiZynthFinder or Reaxys propose synthetic pathways using known reaction templates (e.g., nitro reduction or carboxylate alkylation) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported crystal structures of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | <0.05 |
| wR₂ (all data) | <0.12 |
| CCDC Deposition | Mandatory |
- Hydrogen Bond Analysis : Use Mercury or PLATON to map intermolecular interactions (e.g., K⁺···O carboxylate distances ~2.7 Å). Compare with Etter’s graph set notation (e.g., S(6) motifs for amine-nitro interactions) .
Q. What experimental strategies can elucidate the mechanism of nitro-group reduction in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis (λmax ~400 nm for nitro→amine transition) under varying conditions (pH, temperature, catalysts).
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups and track intermediates via LC-MS/MS.
- Computational Validation : Combine DFT (transition state energies) with experimental rate constants to propose a stepwise (e.g., nitroso intermediate) vs. concerted mechanism .
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Use PRISMA guidelines to systematically review literature. Tabulate variables:
| Variable | Range |
|---|---|
| Assay Type | Enzyme inhibition, cytotoxicity |
| IC₅₀ Values | 1–100 μM |
| Cell Lines | HEK293, HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
